REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[OH:15])([CH3:6])[CH3:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:14][O:13][C:10]1[CH:9]=[C:8]2[C:7]([C:4]([CH3:5])([CH3:6])[CH2:3][CH2:2][O:15]2)=[CH:12][CH:11]=1
|
Name
|
2-(3-hydroxy-1,1-dimethylpropyl)-5-methoxyphenol
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OCCC(C)(C)C1=C(C=C(C=C1)OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
crude products were extracted with ethyl acetate The organic layer
|
Type
|
WASH
|
Details
|
was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to separate solvent and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane=1/9
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CCOC2=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |